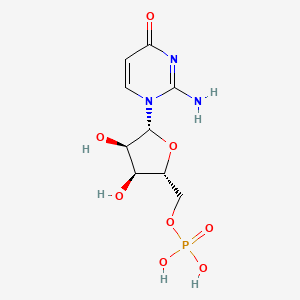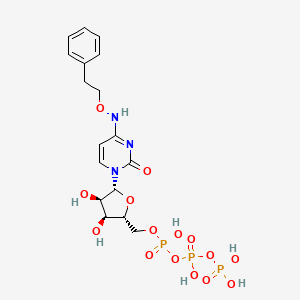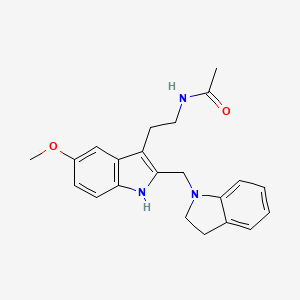![molecular formula C22H21ClN2S B10772713 3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea](/img/structure/B10772713.png)
3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “CX4” refers to tetrahalomethanes, where “X” represents halogen atoms such as fluorine, chlorine, or bromine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahalomethanes can be synthesized through halogenation reactions involving methane or other hydrocarbons. For instance, the chlorination of methane in the presence of ultraviolet light or a catalyst can produce carbon tetrachloride (CCl4). The reaction conditions typically involve controlled temperatures and the presence of halogen sources .
Industrial Production Methods: Industrially, tetrahalomethanes are produced through large-scale halogenation processes. For example, carbon tetrachloride is manufactured by the chlorination of methane using chlorine gas under high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrahalomethanes undergo various chemical reactions, including:
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Reduction Reactions: Tetrahalomethanes can be reduced to form less halogenated compounds or hydrocarbons.
Oxidation Reactions: Although less common, certain tetrahalomethanes can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, ammonia, or alkoxides. Conditions often involve solvents like water or alcohols and moderate temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas, zinc, or lithium aluminum hydride are used under controlled conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or ozone may be employed.
Major Products Formed:
Substitution Reactions: Products include halogenated derivatives or substituted hydrocarbons.
Reduction Reactions: Products range from partially halogenated compounds to fully reduced hydrocarbons.
Oxidation Reactions: Products may include carbonyl compounds or carboxylic acids.
Scientific Research Applications
Tetrahalomethanes have diverse applications in scientific research:
Chemistry: Used as solvents, reagents, and intermediates in organic synthesis.
Biology: Employed in studies involving cell-penetrating peptides and membrane transport mechanisms.
Medicine: Investigated for their potential use in drug delivery systems and as diagnostic agents.
Mechanism of Action
The mechanism of action of tetrahalomethanes involves their interaction with cellular membranes and proteins. For instance, certain derivatives like p-sulfonatocalix4arenes enhance the cellular uptake of peptides by forming complexes that facilitate membrane translocation. This process involves direct translocation through the cellular membrane, bypassing endocytosis .
Comparison with Similar Compounds
- Tetrafluoromethane (CF4)
- Tetrachloromethane (CCl4)
- Tetrabromomethane (CBr4)
Comparison: Tetrahalomethanes differ in their physical and chemical properties based on the halogen atoms present. For example, carbon tetrachloride is a liquid at room temperature, while tetrafluoromethane is a gas. Their reactivity also varies, with fluorinated compounds generally being less reactive than their chlorinated or brominated counterparts. The unique properties of each tetrahalomethane make them suitable for specific applications, highlighting their versatility and importance in various fields .
Properties
Molecular Formula |
C22H21ClN2S |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1-(2-chloro-6-methylphenyl)-3-(1,2-diphenylethyl)thiourea |
InChI |
InChI=1S/C22H21ClN2S/c1-16-9-8-14-19(23)21(16)25-22(26)24-20(18-12-6-3-7-13-18)15-17-10-4-2-5-11-17/h2-14,20H,15H2,1H3,(H2,24,25,26) |
InChI Key |
LHTLPGOZLLOCIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=S)NC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8Z)-8-[2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1H-pyrazol-3-ylidene]-1,3-di(prop-2-enyl)purine-2,6-dione](/img/structure/B10772632.png)
![(4R,6S)-6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one](/img/structure/B10772638.png)
![methyl 7-[4-bromo-2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10772645.png)

![5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one](/img/structure/B10772666.png)

![3-{3-[7-methyl-2-oxo-8-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl}benzene-1-sulfonic acid](/img/structure/B10772673.png)
![(2S)-N-[(2S,3R)-1-cyclohexyl-4,4-difluoro-3-hydroxy-4-{[(2S)-2-methylbutyl]carbamoyl}butan-2-yl]-2-[(2S)-2-[(morpholine-4-sulfonyl)amino]-3-phenylpropanamido]pent-4-enamide](/img/structure/B10772693.png)
![(1R,2R,4R,5R)-5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B10772700.png)
![5-(3-(4-(2,3-Dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10772701.png)
![N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide](/img/structure/B10772708.png)
![4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B10772709.png)
![N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide](/img/structure/B10772722.png)

